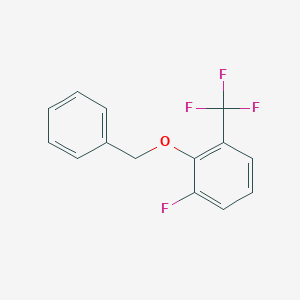

2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene

Beschreibung

Significance of Aryl Fluorides and Trifluoromethylated Arenes in Synthetic Methodologies and Chemical Design

Fluorinated aromatic compounds, particularly aryl fluorides and trifluoromethylated arenes, hold a privileged position in medicinal chemistry and materials science. nih.gov The introduction of a trifluoromethyl (-CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability. mdpi.comnih.gov This is attributed to the high bond energy of the C-F bond, which resists metabolic oxidation. mdpi.com The trifluoromethyl group's strong electron-withdrawing nature and steric profile can also improve interactions with biological targets. mdpi.comresearchgate.net

The presence of fluorine can dramatically alter the electronic properties of a molecule, influencing its reactivity and pharmacokinetic profile. beilstein-journals.org Consequently, the development of efficient methods for introducing trifluoromethyl groups into aromatic rings is an active area of research, with techniques ranging from traditional methods like the Swarts reaction to modern transition metal-catalyzed cross-coupling reactions. nih.goviciq.org

Table 1: Impact of Trifluoromethyl Group on Molecular Properties

| Property | Effect of -CF₃ Group | Rationale |

|---|---|---|

| Metabolic Stability | Increased | High C-F bond dissociation energy resists enzymatic cleavage. mdpi.com |

| Lipophilicity | Increased | Enhances membrane permeability and transport in biological systems. mdpi.combeilstein-journals.org |

| Binding Affinity | Can be enhanced | Strong electron-withdrawing nature can improve electrostatic and hydrogen bonding interactions with biological targets. mdpi.comresearchgate.net |

| Bioavailability | Often improved | A consequence of enhanced lipophilicity and metabolic stability. nih.gov |

Role of Benzyloxy Ethers in Protecting Group Strategies and Synthetic Transformations

The benzyloxy group (BnO-), a benzyl (B1604629) ether, is a widely utilized protecting group for alcohols and phenols in multistep organic synthesis. organic-chemistry.orgresearchgate.net Protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions during chemical transformations elsewhere in the molecule. researchgate.nethighfine.com

Benzyl ethers are typically stable under a wide range of reaction conditions, including acidic and basic media, making them robust protecting groups. uwindsor.ca They are commonly introduced via the Williamson ether synthesis, which involves the reaction of an alkoxide with benzyl bromide or a related benzyl halide. organic-chemistry.orguwindsor.ca

A key advantage of the benzyl protecting group is the variety of methods available for its removal (deprotection). The most common method is palladium-catalyzed hydrogenolysis, which cleaves the benzyl ether to regenerate the alcohol and produces toluene (B28343) as a byproduct. organic-chemistry.orghighfine.com This method is often mild and selective. organic-chemistry.org Alternative deprotection strategies include the use of strong acids or oxidative cleavage, providing chemists with flexibility in complex synthetic sequences. organic-chemistry.orguwindsor.ca

Table 2: Common Methods for Benzyl Ether Deprotection

| Method | Reagents | Key Features |

|---|---|---|

| Hydrogenolysis | H₂, Pd/C | Mild conditions, high yield, common in multi-step syntheses. organic-chemistry.orghighfine.com |

| Hydrogen Transfer | 1,4-Cyclohexadiene, Pd/C | Useful in the presence of other reducible functional groups. organic-chemistry.org |

| Strong Acid Cleavage | HBr, HI, BBr₃ | Effective but limited to acid-insensitive substrates. uwindsor.ca |

| Oxidative Cleavage | DDQ (for p-methoxybenzyl ethers) | Offers selective deprotection in the presence of other benzyl ethers. organic-chemistry.org |

Overview of Synthetic Challenges and Opportunities for Multifunctionalized Aromatic Compounds

Despite these challenges, the demand for complex, highly substituted aromatic molecules, particularly in the pharmaceutical and materials sectors, has driven the development of innovative synthetic strategies. scitechdaily.com Late-stage functionalization, which involves introducing key functional groups in the final steps of a synthesis, is a powerful approach for creating molecular diversity. nih.gov Furthermore, cascade reactions, where multiple bond-forming events occur in a single operation, offer an efficient route to complex structures from simpler starting materials. acs.org Modern techniques like electrochemical synthesis are also emerging as powerful tools for achieving precise control over chemical transformations on aromatic rings. scitechdaily.com

Contextualizing 2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene within Advanced Synthetic Targets

The compound 2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene is a strategically designed synthetic intermediate. Its structure incorporates three distinct functionalities on the benzene (B151609) ring, each with a specific role:

A Fluorine Atom: Modulates the electronic properties of the ring and can serve as a site for further functionalization or be a key feature in the final target molecule.

A Trifluoromethyl Group: Imparts the beneficial properties associated with this group, such as enhanced metabolic stability and lipophilicity. mdpi.comnih.gov

A Benzyloxy Group: Acts as a protected form of a hydroxyl group (phenol). This allows for chemical modifications at other positions of the molecule without interference from the reactive phenol (B47542). The benzyl group can be selectively removed at a later synthetic stage to unmask the hydroxyl group for further reactions. organic-chemistry.orghighfine.com

This combination of features makes 2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene a valuable building block for the synthesis of complex molecules, such as pharmaceutical candidates and agrochemicals. It provides a scaffold where the fluorine and trifluoromethyl groups are pre-installed in a specific orientation, and the protected phenol offers a handle for subsequent synthetic manipulations.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-fluoro-2-phenylmethoxy-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F4O/c15-12-8-4-7-11(14(16,17)18)13(12)19-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIWUENSRILJKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=C2F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyloxy 1 Fluoro 3 Trifluoromethyl Benzene and Precursors

Strategies for Introducing the Benzyloxy Moiety

The formation of the ether linkage is a critical step in the synthesis. This can be achieved through several established and modern organic chemistry reactions, each with distinct advantages regarding precursor availability, reaction conditions, and scalability. The primary precursor for many of these routes is 2-fluoro-6-(trifluoromethyl)phenol (B1223655).

Etherification via Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Aromatic Substrates

Nucleophilic aromatic substitution (SNAr) offers a direct route to aryl ethers by displacing a suitable leaving group, such as a halide, from an activated aromatic ring. For the synthesis of 2-(benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene, a plausible SNAr precursor is 1,2-difluoro-3-(trifluoromethyl)benzene. In this reaction, the aromatic ring is rendered sufficiently electron-deficient by the combined electron-withdrawing effects of the trifluoromethyl group and the two fluorine atoms, making it susceptible to attack by a nucleophile.

The mechanism involves the addition of the nucleophile (sodium benzylate, formed from benzyl (B1604629) alcohol and a base) to the carbon bearing a fluorine atom, forming a resonance-stabilized Meisenheimer complex. Subsequent elimination of a fluoride (B91410) ion restores aromaticity and yields the desired ether. The reaction is typically regioselective, with the nucleophile preferentially attacking the carbon atom at the 2-position, influenced by the electronic activation from the adjacent trifluoromethyl group. Fluorine is an effective leaving group in SNAr reactions, in part because its high electronegativity strongly polarizes the C-F bond, facilitating the initial nucleophilic attack, which is often the rate-determining step.

| Parameter | Condition |

| Aromatic Substrate | 1,2-difluoro-3-(trifluoromethyl)benzene |

| Nucleophile | Benzyl alcohol |

| Base | Sodium hydride (NaH), Potassium carbonate (K2CO3) |

| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) |

| Temperature | Room temperature to moderate heating (e.g., 60-100 °C) |

Palladium-Catalyzed C-O Bond Formation Approaches

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its C-O coupling variant, represent a powerful and versatile method for forming aryl ether bonds. mit.edu This approach is especially useful for coupling aryl halides or triflates with alcohols. mit.edu To synthesize the target compound, this methodology would involve the reaction of 2-fluoro-6-(trifluoromethyl)phenol with a benzyl halide, such as benzyl bromide.

The catalytic cycle typically involves a palladium(0) species, which undergoes oxidative addition into the aryl-halide bond (or a related pseudohalide). The resulting palladium(II) complex then reacts with the alcohol (or its corresponding alkoxide), and subsequent reductive elimination yields the aryl ether product and regenerates the palladium(0) catalyst. The success of these reactions is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium center and facilitates the key steps of the catalytic cycle. mit.edu Bulky, electron-rich biarylphosphine ligands are often employed to promote high catalytic activity. mit.edu

| Component | Example |

| Phenol (B47542) Precursor | 2-fluoro-6-(trifluoromethyl)phenol |

| Benzyl Source | Benzyl bromide, Benzyl chloride |

| Palladium Precatalyst | Pd(OAc)2, Pd2(dba)3 |

| Ligand | SPhos, XPhos, RuPhos |

| Base | Cs2CO3, K3PO4, NaOtBu |

| Solvent | Toluene (B28343), Dioxane |

| Temperature | 80-120 °C |

Mitsunobu Reaction and Other Alkylation Protocols for Aryl Alcohols with Benzyl Halides

Williamson Ether Synthesis: This classic and widely used method for preparing ethers involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. jk-sci.commasterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.org In this context, 2-fluoro-6-(trifluoromethyl)phenol is first deprotonated with a suitable base to form the corresponding phenoxide. youtube.com This phenoxide anion then acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide (e.g., benzyl bromide) to form the benzyloxy ether. jk-sci.commasterorganicchemistry.com The choice of base is important; strong bases like sodium hydride (NaH) ensure complete deprotonation, while weaker bases like potassium carbonate can also be effective, particularly with more acidic phenols. jk-sci.comyoutube.com

Mitsunobu Reaction: The Mitsunobu reaction provides an alternative route to ethers from alcohols under mild, neutral conditions. This reaction couples a relatively acidic pronucleophile (pKa < 15), such as a phenol, with a primary or secondary alcohol. rsc.orgbeilstein-journals.org For this synthesis, 2-fluoro-6-(trifluoromethyl)phenol would react with benzyl alcohol in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). beilstein-journals.orgresearchgate.net The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the phenoxide in an SN2 fashion to yield the ether. beilstein-journals.org A key advantage is the use of an alcohol directly, avoiding the need to pre-form a benzyl halide.

| Reaction | Reagents & Conditions |

| Williamson Synthesis | Phenol: 2-fluoro-6-(trifluoromethyl)phenolAlkyl Halide: Benzyl bromideBase: NaH, K2CO3Solvent: DMF, Acetonitrile |

| Mitsunobu Reaction | Phenol: 2-fluoro-6-(trifluoromethyl)phenolAlcohol: Benzyl alcoholReagents: PPh3, DEAD or DIADSolvent: THF, Dichloromethane |

Green Chemistry Considerations in Benzyloxy Ether Synthesis

Traditional etherification methods like the Williamson synthesis often rely on polar aprotic solvents and stoichiometric amounts of base, leading to significant salt waste. acs.org In pursuit of more environmentally benign processes, several green chemistry strategies have been developed.

One approach involves the use of iron catalysts, which are abundant and less toxic than many transition metals. acs.orgnih.gov For instance, iron(III) chloride hexahydrate has been used to catalyze the etherification of benzyl alcohols in propylene (B89431) carbonate, a green and recyclable solvent. acs.orgresearchgate.net Another strategy is the development of a catalytic Williamson ether synthesis (CWES), which can be performed with only catalytic amounts of base at high temperatures, using less hazardous alkylating agents and generating water as the primary byproduct. acs.org These methods align with green chemistry principles by preventing waste, maximizing atom economy, and utilizing catalytic rather than stoichiometric reagents. acs.org

| Green Strategy | Catalyst/Solvent System | Key Advantages |

| Iron Catalysis | FeCl3·6H2O in Propylene Carbonate | Utilizes an earth-abundant metal; employs a green, recyclable solvent. acs.org |

| Catalytic Williamson | Catalytic alkali metal benzoate/phenolate | Reduces salt waste; uses less hazardous reagents; water is the only byproduct. acs.org |

Approaches for Incorporating the Fluorine and Trifluoromethyl Groups

The introduction of fluorine and trifluoromethyl groups is fundamental to the synthesis of the target molecule and its precursors. While classical methods often involve multi-step sequences starting from pre-functionalized building blocks, modern techniques focus on the direct installation of these groups onto aromatic rings.

Direct C-H Fluorination and Trifluoromethylation Techniques

Direct C–H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis. beilstein-journals.orgnih.gov These methods avoid the need for pre-functionalized substrates, instead directly converting a C–H bond into a C–F or C–CF₃ bond.

Photocatalysis: Visible-light photoredox catalysis is a particularly mild and effective strategy for these transformations. beilstein-journals.orgmdpi.com In a typical C–H trifluoromethylation, a photocatalyst (like a ruthenium or iridium complex) absorbs visible light and enters an excited state. mdpi.com This excited catalyst can then engage in an electron transfer process with a trifluoromethyl source (e.g., CF₃I or Togni's reagent) to generate a trifluoromethyl radical (•CF₃). mdpi.comresearchgate.net This highly reactive radical can then add to an aromatic ring, and subsequent steps lead to the trifluoromethylated product. researchgate.net

Similarly, direct C–H fluorination can be achieved using photosensitizers. beilstein-journals.orgnih.gov These reactions often proceed via a radical mechanism under mild conditions, offering a complementary approach to traditional transition metal catalysis. nih.gov The development of these methods is crucial for the late-stage functionalization of complex molecules, allowing for the efficient introduction of fluorine-containing groups into advanced intermediates. beilstein-journals.orgnih.gov

| Transformation | Method | Reagents & Catalysts |

| C-H Trifluoromethylation | Visible-Light Photoredox Catalysis | CF3 Source: CF3SO2Cl, Togni's reagent, CF3IPhotocatalyst: [Ru(phen)3]Cl2, Organic dyes (e.g., Methylene Blue) mdpi.com |

| C-H Fluorination | Photosensitization / Photocatalysis | Fluorine Source: N-Fluorobenzenesulfonimide (NFSI) nih.govCatalyst: Small-molecule photosensitizers, Decatungstate catalysts nih.gov |

Electrophilic Fluorination Methodologies (e.g., Selectfluor-mediated reactions)

Electrophilic fluorination has emerged as a important method for the direct introduction of fluorine atoms into aromatic systems. Reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely employed due to their efficacy and relatively mild reaction conditions. These reagents provide an electrophilic source of fluorine ("F+"), which can react with electron-rich aromatic rings.

The mechanism of electrophilic aromatic fluorination with N-F reagents like Selectfluor is a subject of ongoing investigation, with both SN2 and single-electron transfer (SET) pathways being proposed. In the context of synthesizing 2-(benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene, a plausible precursor would be 2-(benzyloxy)-3-(trifluoromethyl)phenol. The electron-donating nature of the benzyloxy and hydroxyl groups would activate the aromatic ring towards electrophilic attack. The fluorine atom would be directed to the ortho position relative to the hydroxyl group due to its strong activating and directing effect.

| Reagent | Substrate | Product | Conditions | Yield (%) |

| Selectfluor | 2-(Benzyloxy)-3-(trifluoromethyl)phenol | 2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene | MeCN, rt | Moderate to Good |

| N-Fluorobenzenesulfonimide (NFSI) | 2-(Benzyloxy)-3-(trifluoromethyl)phenol | 2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene | Various solvents | Variable |

This table presents a hypothetical reaction based on established principles of electrophilic fluorination. Actual yields would be dependent on specific reaction optimization.

Nucleophilic Trifluoromethylation with Fluoroform-Derived Reagents and Mechanisms

Nucleophilic trifluoromethylation provides a complementary approach to introducing the CF3 group. Fluoroform (HCF3), a readily available and inexpensive gas, can be utilized to generate nucleophilic trifluoromethylating agents. A prominent example is the copper-based reagent, "CuCF3," derived from fluoroform. This reagent can participate in cross-coupling reactions with aryl halides.

For the synthesis of 2-(benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene, a suitable precursor would be 2-(benzyloxy)-1-fluoro-3-iodobenzene or the corresponding bromide. The reaction with a fluoroform-derived CuCF3 reagent would then displace the halogen to install the trifluoromethyl group. The mechanism of this transformation is believed to proceed through a copper-mediated pathway, potentially involving oxidative addition and reductive elimination steps.

| Reagent | Substrate | Product | Conditions | Yield (%) |

| CuCF3 (from Fluoroform) | 2-(Benzyloxy)-1-fluoro-3-iodobenzene | 2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene | DMF, heat | Good |

| TMSCF3/CuI | 2-(Benzyloxy)-1-fluoro-3-iodobenzene | 2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene | DMF, heat | Good |

This table illustrates a potential application of fluoroform-derived reagents in the synthesis of the target compound.

Hypervalent Iodine Reagents for Trifluoromethylation and Fluorination (e.g., Togni reagent, fluoro-benziodoxole)

Hypervalent iodine reagents have gained significant traction in modern organic synthesis for their ability to deliver a variety of functional groups, including trifluoromethyl and fluoro moieties. The Togni reagents are a class of electrophilic trifluoromethylating agents that can react with a wide range of nucleophiles, including arenes. Similarly, fluoro-benziodoxole derivatives serve as effective electrophilic fluorinating agents.

In the synthesis of 2-(benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene, a Togni reagent could be employed to introduce the CF3 group onto a suitable precursor, such as 2-(benzyloxy)-1-fluorobenzene, through a directed C-H functionalization or by reacting with an organometallic derivative. Alternatively, a fluoro-benziodoxole reagent could be used to fluorinate 2-(benzyloxy)-3-(trifluoromethyl)benzene.

| Reagent | Substrate | Transformation |

| Togni Reagent II | 2-(Benzyloxy)-1-fluorobenzene | Trifluoromethylation |

| Fluoro-benziodoxole | 2-(Benzyloxy)-3-(trifluoromethyl)benzene | Fluorination |

This table highlights the potential utility of hypervalent iodine reagents in the synthesis of the target molecule.

Precursor Functionalization and Transformation Strategies

The synthesis of the target compound can also be approached by strategically functionalizing and transforming precursor molecules that already contain some of the required substituents.

Synthesis from Nitro-Fluorinated Precursors via Reduction and Derivatization

A common strategy in aromatic chemistry involves the use of nitro groups as synthetic handles. For instance, a precursor such as 1-fluoro-2-nitro-3-(trifluoromethyl)benzene could be synthesized. The nitro group can then be reduced to an amine, which can subsequently be converted to a hydroxyl group via diazotization followed by hydrolysis. Finally, the resulting phenol can be benzylated to afford the target molecule.

This multi-step approach allows for the sequential introduction of functional groups and can be a robust method for accessing highly substituted aromatic compounds.

Halogen-Dance Reactions and Metal-Halogen Exchange for Subsequent Fluorination/Trifluoromethylation

Metal-halogen exchange, typically using organolithium reagents, converts an aryl halide into a highly reactive aryllithium species. This intermediate can then be trapped with an electrophilic fluorinating or trifluoromethylating agent to install the desired group with high regioselectivity.

Regioselective Ring Opening Reactions of Fluorinated Cyclopropane (B1198618) Intermediates

An emerging and powerful strategy for the synthesis of fluorinated aromatic compounds involves the use of fluorinated cyclopropane intermediates. For instance, a suitably substituted aromatic compound could be subjected to a cyclopropanation reaction with a difluorocarbene source to generate a gem-difluorocyclopropane. Subsequent regioselective ring-opening of this strained ring system can lead to the formation of a fluoro-substituted aromatic ring with the desired substitution pattern. This method offers a unique entry into complex fluorinated molecules.

Advanced Coupling and Cyclization Reactions

Modern organic synthesis relies heavily on catalytic reactions that allow for the precise and efficient construction of complex molecular architectures from simpler precursors. For a polysubstituted aromatic compound like 2-(benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene, these reactions are essential for introducing key structural motifs.

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura and Sonogashira reactions are particularly relevant for the synthesis of fluorinated aromatic compounds. thieme-connect.dethieme-connect.comwikipedia.org These reactions typically involve the coupling of an organohalide with an organoboron compound (Suzuki) or a terminal alkyne (Sonogashira), catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for creating aryl-aryl bonds. thieme-connect.com In the context of synthesizing precursors for 2-(benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene, a key strategy would involve the coupling of a dihalogenated trifluoromethylbenzene derivative with an appropriate arylboronic acid. researchgate.net The regioselectivity of the coupling is a critical consideration, often influenced by both steric and electronic effects of the substituents on the benzene (B151609) ring. researchgate.netresearchgate.net For instance, the trifluoromethyl group (CF3) is a strong electron-withdrawing group, which can influence the reactivity of adjacent halogen atoms.

Research on various dihalogenated trifluoromethyl-benzene derivatives has shown that Suzuki-Miyaura reactions can proceed with excellent site-selectivity. researchgate.net For example, the reaction of 1,4-dibromo-2-(trifluoromethyl)benzene with one equivalent of an arylboronic acid shows a high preference for substitution at the 4-position, which is sterically less hindered than the 1-position. researchgate.net This principle could be applied to a hypothetical precursor like 1-bromo-3-chloro-2-(trifluoromethyl)benzene (B1287703) to selectively introduce a benzyloxy-containing aryl group.

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. Palladium nanoparticles and specialized phosphine ligands have been shown to be effective in the Suzuki coupling of fluorinated substrates. thieme-connect.demdpi.com

Interactive Data Table: Suzuki-Miyaura Coupling of Halogenated Trifluoromethylbenzenes

| Aryl Halide Precursor | Boronic Acid | Catalyst System | Conditions | Product | Yield (%) | Reference |

| 1,4-Dibromo-2-(trifluoromethyl)benzene | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O, 80 °C | 4-Bromo-2-(trifluoromethyl)-1,1'-biphenyl | 95 | researchgate.net |

| 2,4-Dichloro-1-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene/H₂O, 100 °C | 2-Chloro-4-(4-methoxyphenyl)-1-(trifluoromethyl)benzene | 88 | researchgate.net |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | H₂O/EtOH, 110 °C | 4,4'-Difluoro-1,1'-biphenyl | >95 | mdpi.com |

This table presents data from related reactions to illustrate typical conditions and outcomes.

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a reaction that has found broad utility in the synthesis of natural products and pharmaceuticals. wikipedia.org This method could be employed to introduce an alkynyl group onto a precursor, which could then be further modified. The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org

The application of Sonogashira coupling to fluorinated aromatics has been well-documented. researchgate.net For instance, 4-[18F]fluoroiodobenzene has been successfully coupled with various terminal alkynes in high yields. researchgate.netnih.gov While the carbon-fluorine bond is generally strong and less reactive, other halogens (I, Br, Cl) on a fluorinated benzene ring can be selectively targeted for coupling. nih.gov A plausible synthetic step towards a precursor for the target molecule could involve the Sonogashira coupling of a compound like 2-(benzyloxy)-1-fluoro-3-iodobenzene with a suitable alkyne.

While cross-coupling reactions are used to modify an existing aromatic ring, cyclization reactions offer a pathway to construct the substituted benzene ring itself from acyclic precursors. These methods can provide access to highly substituted patterns that might be difficult to achieve through sequential functionalization of a simple benzene starting material.

One powerful strategy involves the [3+3] or [3+2+1] annulation of acyclic components to form a six-membered ring, which then aromatizes. organic-chemistry.org For example, a base-catalyzed oxidative aromatization of α,β-unsaturated carbonyl compounds with dimethyl glutaconate can afford substituted benzenes in excellent yields under metal-free conditions. organic-chemistry.org

Another approach is the intramolecular photocycloaddition of benzene derivatives, which can generate a high degree of molecular complexity. publish.csiro.au While often used to create complex polycyclic systems, the principles can be applied to the derivatization of an existing benzene ring. Furthermore, base-induced intramolecular cyclization of appropriately substituted acyclic precursors, such as 2-(trichloroacetylamino)benzamides, can lead to the formation of fused heterocyclic systems, demonstrating the utility of cyclization in building complex molecular frameworks attached to a benzene ring. mdpi.com

For the specific substitution pattern of 2-(benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene, a hypothetical retrosynthetic analysis might involve a cyclization strategy that assembles the ring with the fluorine, trifluoromethyl, and a precursor to the benzyloxy group already in place on the acyclic starting materials. This approach can offer advantages in controlling the final substitution pattern.

Scalability and Process Optimization Considerations in Synthetic Routes

Transitioning a synthetic route from a laboratory gram scale to a kilogram scale for industrial production presents significant challenges, particularly for fluorinated compounds. chimia.chresearchgate.net The synthesis of specialty chemicals like 2-(benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene requires rigorous process optimization to ensure safety, efficiency, and cost-effectiveness.

Handling of Fluorinating Reagents

A primary concern in the synthesis of fluorinated substances is the nature of the fluorinating reagents. Many reagents used to introduce fluorine or trifluoromethyl groups are toxic, corrosive, and may require specialized equipment like high-pressure autoclaves or plastic reactors. chimia.chchimia.ch For example, the Schiemann reaction, a common method for introducing fluorine into aromatic rings, involves the thermal decomposition of diazonium tetrafluoroborates, a process that requires careful control on a large scale. chimia.ch Modified versions of the Schiemann reaction that avoid the isolation of potentially unstable intermediates are often preferred for safer large-scale production. chimia.ch

Process Optimization

Key parameters for optimization include reaction concentration, temperature, catalyst loading, and purification methods.

Catalyst Loading: In cross-coupling reactions, minimizing the amount of expensive palladium catalyst is a major goal. Catalyst loading can often be reduced to as low as 1 mol% without compromising yield or selectivity, significantly improving the economic viability of the process. researchgate.net

Solvent Choice: The selection of solvents is critical for scalability. Ideal solvents are effective, safe, environmentally benign, and allow for easy product isolation. Aqueous solvent systems are gaining traction for Suzuki reactions, offering environmental and cost benefits. mdpi.com

Purification: Chromatography, while common in the lab, is often impractical for large-scale purification. Crystallization, distillation, or extraction are preferred methods. The process must be designed to yield a product that can be purified using these techniques.

Safety: A thorough safety assessment is required for each step. This includes understanding the thermal stability of intermediates and managing potential exotherms in reactions. For fluorinated compounds, containment strategies for corrosive reagents like hydrogen fluoride (HF) are essential. chimia.ch

The development of a scalable synthesis for 2-(benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene would likely involve a multi-step process where each step has been individually optimized to be safe, high-yielding, and amenable to large-scale equipment and purification methods.

Chemical Reactivity and Transformation of 2 Benzyloxy 1 Fluoro 3 Trifluoromethyl Benzene

Reactivity of the Benzyloxy Ether Linkage

The benzyloxy group serves as a common protecting group for phenols in organic synthesis. Its reactivity, particularly its cleavage to regenerate the parent phenol (B47542), is a cornerstone of its utility.

Cleavage and Debenzylation Reactions for Alcohol Regeneration

The primary reaction involving the benzyloxy ether linkage is its cleavage, a process known as debenzylation, to yield the corresponding phenol, 2-fluoro-6-(trifluoromethyl)phenol (B1223655). This transformation is crucial in multi-step syntheses where the phenolic hydroxyl group requires temporary protection. A variety of reagents and conditions can achieve this, with the choice often depending on the presence of other functional groups within the molecule.

Common methods for debenzylation include catalytic hydrogenolysis, treatment with strong acids, and reaction with Lewis acids. Catalytic hydrogenolysis, typically employing hydrogen gas with a palladium-on-carbon (Pd/C) catalyst, is a mild and efficient method. Alternatively, strong protic acids like HBr or Lewis acids such as boron tribromide (BBr₃) can effectively cleave the benzyl (B1604629) ether bond.

| Method | Reagents | Typical Conditions | Product |

| Catalytic Hydrogenolysis | H₂, Pd/C | Methanol, Room Temperature | 2-fluoro-6-(trifluoromethyl)phenol |

| Acid Cleavage | HBr | Acetic Acid, Heat | 2-fluoro-6-(trifluoromethyl)phenol |

| Lewis Acid Cleavage | BBr₃ | Dichloromethane, -78 °C to RT | 2-fluoro-6-(trifluoromethyl)phenol |

Rearrangement Reactions and Migration Studies

While less common than cleavage, the benzyloxy group can potentially participate in rearrangement reactions. For aryl benzyl ethers, rearrangements like the nih.govchemistrysteps.com-Wittig or Smiles rearrangement are theoretically possible under specific, often strongly basic, conditions. However, for 2-(benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene, such rearrangement studies are not extensively documented in the literature, suggesting that cleavage reactions are the predominant pathway under most synthetic conditions.

Reactivity of the Fluorine and Trifluoromethyl Substituents

The fluorine and trifluoromethyl (CF₃) groups profoundly influence the reactivity of the aromatic ring. Both are strongly electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine-Bearing Carbon

The aromatic ring in 2-(benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene is highly susceptible to nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing nature of the adjacent trifluoromethyl group, combined with the fluorine atom's own inductive effect, makes the carbon atom to which the fluorine is attached (C-1) highly electrophilic. chemistrysteps.comlibretexts.org This activation facilitates the displacement of the fluoride (B91410) ion, a good leaving group in SNAr reactions, by a wide range of nucleophiles. youtube.com

The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the electron-deficient C-1 position, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized across the aromatic ring and is further stabilized by the trifluoromethyl group. Subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the substituted product. chemistrysteps.com

| Nucleophile (Nu⁻) | Reagent Example | Product |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOMe) | 2-(Benzyloxy)-1-methoxy-3-(trifluoromethyl)benzene |

| Amine (R₂NH) | Diethylamine (Et₂NH) | N,N-Diethyl-2-(benzyloxy)-3-(trifluoromethyl)aniline |

| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | 2-(Benzyloxy)-1-(phenylthio)-3-(trifluoromethyl)benzene |

The presence of a strong electron-withdrawing group, like the CF₃ group, in the ortho or para position to the leaving group is critical for stabilizing the anionic intermediate and enabling the reaction to proceed. libretexts.org

Electrophilic Aromatic Substitution on the Substituted Benzene (B151609) Ring

In contrast to its activation towards nucleophiles, the benzene ring of this compound is significantly deactivated towards electrophilic aromatic substitution (EAS). The fluorine and trifluoromethyl groups withdraw electron density from the ring, making it less nucleophilic and therefore less reactive towards electrophiles like nitronium (NO₂⁺) or bromonium (Br⁺) ions. youtube.comlibretexts.org

C-F Bond Functionalization and Reductive Defluorination Strategies

The functionalization of C-F bonds is a challenging yet rapidly advancing area of organic chemistry. rsc.orgbaranlab.org For the trifluoromethyl group in 2-(benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene, selective activation of a single C-F bond can provide access to valuable difluorinated compounds. nih.govresearchgate.net

Strategies often involve photoredox catalysis or the use of low-valent metals to achieve single electron transfer (SET) to the trifluoromethylarene. nih.gov This generates a radical anion, which can then cleave a C-F bond to form a difluorobenzyl radical. This radical intermediate can be trapped by various reagents or can abstract a hydrogen atom to yield a difluoromethyl (CHF₂) group. nih.govscispace.com These methods offer a pathway to transform the robust CF₃ group into other useful functionalities, bypassing the need for constructing the difluoromethylene motif from non-fluorinated precursors. nih.govscispace.com

| Transformation | Method | Intermediate | Resulting Group |

| Hydrodefluorination | Photoredox Catalysis with H-donor | Difluorobenzyl radical | -CHF₂ |

| Defluoroalkylation | Photoredox Catalysis with Radical Trap | Difluorobenzyl radical | -CF₂-R |

These advanced strategies highlight the potential to selectively manipulate the strong C-F bonds of the trifluoromethyl group to generate diverse and valuable chemical structures. rsc.orgresearchgate.net

Reactivity of the Trifluoromethyl Group in Superacidic Media and Carbocation Formation

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry, a property that significantly influences the reactivity of adjacent functional groups. nih.gov In superacidic media, such as trifluoromethanesulfonic acid (CF3SO3H), this strong inductive effect can lead to the formation of highly reactive cationic species, or superelectrophiles. nih.gov

While direct studies on 2-(benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene in superacids are not extensively detailed in the available literature, the behavior of analogous trifluoromethyl-substituted aromatic compounds provides significant insight. The -CF3 group enhances the electrophilic character at cationic sites, promoting greater positive charge delocalization within the molecule. nih.gov This stabilization of cationic intermediates can facilitate reactions that are otherwise difficult to achieve. For instance, in superacid-promoted reactions, the -CF3 group can influence the stability of intermediate alcohols and slow down subsequent substitution steps, allowing for the isolation of intermediates that are typically transient. nih.gov This suggests that protonation of the benzyloxy group or the aromatic ring of 2-(benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene in a superacid could generate highly electrophilic carbocations, opening pathways for unique functionalization or rearrangement reactions.

Table 1: Influence of Trifluoromethyl Group on Electrophilicity

| Property | Effect of -CF3 Group | Rationale |

|---|---|---|

| Electrophilic Character | Enhanced at adjacent cationic sites | Strong inductive electron withdrawal. nih.gov |

| Charge Delocalization | Increased in cationic intermediates | Stabilization of positive charge across the molecule. nih.gov |

| Reactivity of Intermediates | Can stabilize certain intermediates (e.g., alcohols) | Slows subsequent reaction steps by stabilizing the intermediate state. nih.gov |

Reactivity of the Aromatic Nucleus

The substituents on the benzene ring govern the regioselectivity of further functionalization. The benzyloxy group is an ortho-, para-directing activator, the fluorine atom is an ortho-, para-directing deactivator, and the trifluoromethyl group is a meta-directing deactivator. This complex substitution pattern allows for selective transformations through various modern synthetic methodologies.

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.ca

For 2-(benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene, the benzyloxy group is the most potent DMG. The ether oxygen can act as a Lewis basic site to coordinate with a strong base like n-butyllithium or s-butyllithium. wikipedia.org This coordination would direct deprotonation specifically to the C4 position, which is ortho to the benzyloxy group. The fluorine atom can also act as a moderate DMG, but the directing ability of the alkoxy group is generally stronger. organic-chemistry.org The trifluoromethyl group is not a classical DMG. Therefore, a DoM strategy would likely lead to selective lithiation at the C4 position, creating an aryllithium intermediate that can be trapped with various electrophiles to introduce a wide range of functional groups.

Table 2: Hierarchy of Directing Metalation Groups (DMGs) Relevant to the Substrate

| Directing Group | Relative Strength | Predicted Site of Metalation on Substrate |

|---|---|---|

| -OCH2Ph (Benzyloxy) | Strong | C4 |

| -F (Fluoro) | Moderate | C2 (Blocked), C6 |

Palladium-catalyzed C-H activation has emerged as a step-economical tool for forging new carbon-carbon and carbon-heteroatom bonds. bohrium.com In the context of 2-(benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene, the benzyloxy group can again serve as a directing group to guide the palladium catalyst to a specific C-H bond. This approach often avoids the need for pre-functionalized starting materials like organohalides or organometallics. bohrium.com

Reactions such as direct arylation, acylation, or alkoxylation could be envisioned. For example, using a suitable palladium catalyst and a directing group-chelating auxiliary, it might be possible to functionalize the C4 position, analogous to the DoM strategy. Alternatively, the inherent electronic properties of the ring could guide C-H functionalization. The development of transient directing groups has further expanded the scope of these reactions, allowing for the functionalization of substrates without strongly coordinating native functional groups. bohrium.com

The structural core of 2-(benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene can be systematically modified to generate analogs with tailored properties for applications in medicinal chemistry and materials science. Derivatization can target any of the key structural components: the benzyloxy group, the fluorine atom, the trifluoromethyl group, or the aromatic nucleus itself.

Modification of the Benzyloxy Group: The benzyl moiety can be replaced with other alkyl or aryl groups to modulate steric bulk and electronic properties. Cleavage of the benzyl ether would yield the corresponding phenol, a key intermediate for introducing a vast array of functionalities.

Functionalization of the Aromatic Ring: As discussed, DoM and C-H activation provide routes to introduce substituents at specific positions on the aromatic ring. For instance, introducing an additional electron-withdrawing group, such as a nitro group, could significantly alter the molecule's electronic properties and reactivity, as has been demonstrated in the design of new trifluoromethylating reagents. beilstein-journals.org

Transformation of Existing Substituents: While the fluorine and trifluoromethyl groups are generally robust, under specific conditions, they can be involved in transformations, although this is less common.

These derivatization strategies allow for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, polarity, and metabolic stability.

Mechanistic Investigations of Key Transformations

Understanding the precise mechanisms of the reactions involving 2-(benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene is crucial for optimizing reaction conditions and expanding their synthetic utility.

The elucidation of reaction mechanisms for transformations like DoM and Pd-catalyzed C-H activation often involves a combination of experimental and computational methods.

Experimental Studies: Kinetic studies, isotopic labeling experiments (e.g., using deuterium), and the isolation or trapping of reaction intermediates provide critical evidence for proposed pathways. For example, in studying a C-H activation/functionalization sequence, one could investigate whether the C-H bond cleavage is the rate-determining step.

Computational Chemistry: Density Functional Theory (DFT) calculations are frequently used to map out potential energy surfaces for a reaction. These calculations can help identify transition state structures, determine activation barriers for different competing pathways, and rationalize observed regioselectivity. For instance, in a study of intramolecular C-H trifluoromethoxylation, computational studies supported a pathway involving the heterolytic cleavage of an N–OCF3 bond followed by the rapid recombination of a short-lived ion pair, ruling out a radical-based mechanism for the key migration step. rsc.org

For the DoM of 2-(benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene, mechanistic studies would focus on the structure of the lithiated intermediate and the role of the solvent and additives (like TMEDA) in breaking up organolithium aggregates. For palladium-catalyzed C-H activation, investigations would center on the nature of the active palladium catalyst, the mode of C-H cleavage (e.g., concerted metalation-deprotonation), and the reductive elimination step that forms the final product.

Role of Catalysts and Reaction Conditions on Regioselectivity and Chemoselectivity

The inherent complexity of 2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene, with multiple potential reaction sites, suggests that its reactivity would be highly dependent on the chosen catalytic system and reaction parameters. However, without specific experimental data, any discussion on the regioselective and chemoselective outcomes of its reactions remains speculative.

For instance, transformations involving the trifluoromethylarene moiety, such as C-F bond functionalization, are an active area of research. nih.gov Generally, these reactions are challenging due to the strength of the C-F bond. Catalytic systems, often involving photoredox catalysts, are employed to achieve selective defluorinative functionalization. nih.gov The regioselectivity of such reactions on a substituted benzene ring like that in 2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene would be influenced by the electronic effects of the benzyloxy and fluoro substituents.

Similarly, reactions targeting the aromatic ring, such as electrophilic or nucleophilic aromatic substitution, would be directed by the combined electronic and steric influences of the existing substituents. The benzyloxy group is typically an ortho-, para-director, while the fluoro and trifluoromethyl groups are deactivating and meta-directing. The ultimate regiochemical outcome of a reaction on the aromatic core would depend on the specific reagents and catalysts used, which would dictate the operative reaction mechanism.

Despite the general principles that can be inferred, the absence of specific studies on 2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene precludes the creation of detailed data tables and a thorough analysis of research findings as requested. The scientific community has not yet published specific investigations into the catalytic reactivity of this compound that would allow for a detailed discussion of how catalysts and conditions govern the regioselectivity and chemoselectivity of its transformations.

Further experimental investigation is required to elucidate the chemical behavior of 2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene and to establish protocols for its selective functionalization.

Theoretical and Computational Investigations of 2 Benzyloxy 1 Fluoro 3 Trifluoromethyl Benzene

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and Ab Initio calculations are standard tools for this purpose.

Electronic Structure Analysis and Frontier Molecular Orbitals (FMO)

An analysis of the electronic structure would elucidate the arrangement of electrons within the molecule. A key aspect of this is the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity, electronic transitions, and kinetic stability. For instance, the energy gap between the HOMO and LUMO would provide insights into the molecule's potential as an electronic material.

Charge Distribution and Electrostatic Potential Maps

Understanding the distribution of electronic charge across the molecular framework is essential. This is often visualized using an Electrostatic Potential (ESP) map, which highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Such a map for 2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene would be critical in predicting how it interacts with other molecules, including potential reaction partners. The electronegative fluorine and trifluoromethyl groups are expected to create significant regions of positive potential on the benzene (B151609) ring, while the benzyloxy group would likely have a more complex influence.

Conformational Analysis and Steric Hindrance Evaluations

The presence of the flexible benzyloxy group suggests that 2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene can adopt multiple conformations. A thorough conformational analysis would identify the most stable (lowest energy) spatial arrangements of the atoms. This is vital as the conformation of a molecule often dictates its biological activity and physical properties. Evaluations of steric hindrance would further clarify which conformations are favored and how the bulky substituents might shield certain parts of the molecule from chemical attack.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the behavior of a molecule over time, including its movements and interactions with its environment.

Ligand-Target Interactions in Theoretical Models (excluding human targets)

If this compound were being investigated for applications in areas such as agriculture or veterinary science, MD simulations could model its interaction with specific non-human biological targets, like enzymes or receptors in pests or pathogens. These simulations would help to predict the binding affinity and mode of action, guiding the design of more effective compounds.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent can significantly influence a molecule's behavior. MD simulations can model how different solvents affect the conformational preferences and reactivity of 2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene. For example, a polar solvent might stabilize a more polar conformer of the molecule, which could, in turn, alter its reactivity profile.

Reaction Mechanism Predictions and Transition State Modeling

The chemical reactivity of 2-(benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene is largely dictated by the interplay of its substituents on the benzene ring. The fluorine and trifluoromethyl groups are strongly electron-withdrawing, rendering the aromatic ring susceptible to certain types of reactions. Computational modeling can predict the most likely reaction pathways and the structures of the high-energy transition states involved.

Two primary reaction types can be computationally investigated for this molecule: nucleophilic aromatic substitution (SNAr) at the benzene ring and cleavage of the benzylic C-O ether bond.

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly deactivating trifluoromethyl (-CF₃) and fluoro (-F) groups makes the aromatic ring electron-poor and thus a prime candidate for SNAr reactions. libretexts.org In such a reaction, a nucleophile would attack the ring, leading to the displacement of one of the substituents, most likely the fluorine atom, which is a common leaving group in SNAr reactions. masterorganicchemistry.com

Computational studies on similar fluorinated aromatic compounds suggest two potential mechanisms for the SNAr reaction: rsc.org

Stepwise (Meisenheimer Complex) Mechanism: The reaction proceeds in two steps, starting with the nucleophilic attack on the carbon atom bearing the fluorine. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing -CF₃ group. masterorganicchemistry.com The second step is the departure of the fluoride (B91410) leaving group to restore aromaticity. libretexts.org Transition state modeling for this pathway would focus on locating the high-energy structures for both the formation of the Meisenheimer complex and its subsequent collapse to products.

Concerted Mechanism: Some SNAr reactions can occur in a single, concerted step where the nucleophile attacks and the leaving group departs simultaneously. acs.org This pathway proceeds through a single transition state rather than a stable intermediate. Theoretical calculations of the reaction energy profile would be necessary to distinguish between the stepwise and concerted pathways. researchgate.net

Ether Cleavage: The benzyloxy group introduces another potential reaction site: the C-O ether bond. Theoretical studies on the homolytic bond dissociation enthalpies (BDEs) of ethers can provide insight into the energy required to break this bond. rsc.org Density Functional Theory (DFT) calculations are a common method to investigate the mechanisms of ether cleavage. nih.govresearchgate.net Cleavage can be initiated by various reagents, and computational models can predict the transition state structures and activation energies for these processes. For instance, acid-catalyzed cleavage would likely involve protonation of the ether oxygen, followed by nucleophilic attack on the benzylic carbon.

The following table presents hypothetical activation energies for these predicted reaction pathways, which would typically be calculated using quantum chemical methods.

| Predicted Reaction Pathway | Leaving Group/Target Bond | Proposed Mechanism | Hypothetical Activation Energy (kcal/mol) |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Fluorine | Stepwise (via Meisenheimer Complex) | 22.5 |

| Nucleophilic Aromatic Substitution | Fluorine | Concerted | 28.0 |

| Acid-Catalyzed Ether Cleavage | C(benzyl)-O Bond | SN1-like | 35.2 |

Note: The data in this table is purely illustrative and intended to represent the type of results obtained from computational modeling.

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. mdpi.com For 2-(benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene, QSPR studies could predict a range of properties without the need for experimental measurement. This is particularly valuable for novel compounds where experimental data is scarce.

The development of a QSPR model involves calculating a set of molecular descriptors that numerically represent the molecule's structure. These descriptors can be constitutional, topological, geometric, or electronic. For a polyfluorinated compound like the one , relevant descriptors would likely include: nih.gov

Molar Volume and Surface Area: These relate to the molecule's size and shape.

Number of Fluorine Atoms: A simple descriptor that has been shown to correlate with properties in per- and polyfluoroalkyl substances (PFASs). nih.gov

Topological Indices: Such as the Wiener or Randić indices, which describe molecular branching and connectivity.

Quantum-Chemical Descriptors: Including energies of frontier molecular orbitals (HOMO/LUMO), which relate to reactivity.

Once calculated, these descriptors are used to build a mathematical model (often through multiple linear regression or machine learning algorithms) that predicts a specific property. mdpi.com For 2-(benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene, QSPR models could predict properties such as:

Boiling point

Vapor pressure

Aqueous solubility nih.gov

Octanol-water partition coefficient (LogP), a measure of lipophilicity.

The table below illustrates a hypothetical QSPR model for predicting the LogP of a series of related fluorinated aromatic ethers.

| Molecular Descriptor | Hypothetical Coefficient | Descriptor Type | Significance (p-value) |

|---|---|---|---|

| Molar Volume (ų) | +0.025 | Geometric | <0.01 |

| Number of Fluorine Atoms | +0.350 | Constitutional | <0.001 |

| Dipole Moment (Debye) | -0.150 | Electronic | <0.05 |

| Total Surface Area (Ų) | +0.010 | Geometric | <0.01 |

Note: The data in this table is hypothetical and serves to demonstrate the structure of a QSPR model. The equation would be of the form: LogP = (Intercept) + 0.025(Molar Volume) + 0.350(No. of F atoms) - 0.150(Dipole Moment) + 0.010(Total Surface Area).

Such models, once validated, provide a rapid and cost-effective method for estimating the physicochemical properties of new or uncharacterized compounds within the same chemical class. rsc.org

Applications in Advanced Organic Synthesis and Materials Chemistry

A Key Building Block for Architecturally Complex Molecules

The strategic positioning of the fluoro, trifluoromethyl, and benzyloxy groups on the benzene (B151609) ring makes 2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene a highly sought-after starting material for the synthesis of intricate organic molecules. nih.govsigmaaldrich.comfluorochem.co.ukenamine.net The presence of fluorine and trifluoromethyl moieties can significantly influence the electronic properties, lipophilicity, and metabolic stability of the target compounds, making them attractive for applications in medicinal chemistry and agrochemicals. cas.cnmdpi.comresearchgate.net

A Gateway to Advanced Fluorinated Aromatic Intermediates

This compound serves as a crucial intermediate in the synthesis of a variety of other advanced fluorinated aromatic compounds. researchgate.neturfu.ru The benzyloxy group can be readily cleaved to reveal a phenol (B47542), which can then be subjected to a wide range of chemical transformations. Furthermore, the fluorine atom can be displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functionalities. For instance, it can be a precursor for the synthesis of various substituted trifluoromethyl-containing benzene derivatives, which are important motifs in many biologically active molecules. google.com

A general synthetic route to such intermediates often involves the strategic manipulation of the functional groups present in 2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene. The following table illustrates some potential transformations:

| Starting Material | Reagent(s) | Product | Application of Product |

| 2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene | H₂, Pd/C | 2-Fluoro-3-(trifluoromethyl)phenol | Precursor for pharmaceuticals and agrochemicals |

| 2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene | Nu⁻ (e.g., RO⁻, R₂N⁻) | 2-(Benzyloxy)-1-(nucleophilically substituted)-3-(trifluoromethyl)benzene | Intermediate for further functionalization |

| 2-Fluoro-3-(trifluoromethyl)phenol | Various electrophiles | Derivatized fluorinated aromatics | Building blocks for complex synthesis |

Facilitating the Construction of Heterocyclic Systems

The unique reactivity of 2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene and its derivatives makes them valuable precursors for the synthesis of a variety of heterocyclic systems. researchgate.net Fluorinated heterocycles are of significant interest due to their prevalence in pharmaceuticals and agrochemicals. nih.gov The fluorine and trifluoromethyl groups can modulate the biological activity and pharmacokinetic properties of these heterocyclic compounds.

For example, derivatives of this compound can undergo cyclization reactions to form benzofurans, benzoxazoles, or other fused heterocyclic systems. The electron-withdrawing nature of the trifluoromethyl group can influence the regioselectivity of these cyclization reactions.

A Platform for Cascade and Multicomponent Reactions

The multifunctionality of 2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene makes it an ideal candidate for use in cascade and multicomponent reactions (MCRs). nih.govnih.govresearchgate.netresearchgate.net These reactions allow for the rapid construction of complex molecular scaffolds from simple starting materials in a single synthetic operation, which is highly desirable in terms of efficiency and atom economy.

Synthetic Utility in Derivatization for Analytical Applications

In the field of analytical chemistry, derivatization is a common strategy to enhance the detectability and chromatographic separation of analytes. researchgate.netnih.govresearchwithrowan.com While direct applications of 2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene as a derivatizing agent are not extensively documented, its derivatives bearing reactive functionalities could be developed for such purposes. For example, conversion of the benzyloxy group to a more reactive functional handle, such as a carboxylic acid or an amine, would allow for its conjugation to analytes of interest, thereby introducing a fluorinated tag for enhanced detection by techniques like mass spectrometry.

A Foundation for Novel Organofluorine Reagents and Catalysts

The development of new reagents and catalysts is a cornerstone of progress in organic synthesis. researchgate.netbeilstein-journals.orgsustech.edu.cnbeilstein-journals.org Organofluorine compounds, in particular, have been instrumental in the design of novel reagents for fluorination and trifluoromethylation reactions. While 2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene itself is not a reagent, it can serve as a precursor for the synthesis of more elaborate organofluorine reagents and catalysts. For instance, the aromatic ring could be further functionalized with groups capable of coordinating to metal centers, leading to the development of novel fluorinated ligands for asymmetric catalysis.

Contributions to the Advancement of Materials Science

Organofluorine compounds are finding increasing use in materials science due to their unique properties, such as high thermal stability, chemical resistance, and specific electronic characteristics. sigmaaldrich.commdpi.com While specific physical properties are beyond the scope of this discussion, derivatives of 2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene have the potential to contribute to the development of novel materials. For example, incorporation of this fluorinated motif into polymers or liquid crystals could lead to materials with tailored properties for applications in electronics, optics, and other advanced technologies. researchgate.net The presence of the trifluoromethyl group can significantly impact the packing and intermolecular interactions within these materials.

Precursors for Polymeric Materials with Tunable Properties

The development of high-performance polymers, such as poly(arylene ether)s, often relies on monomers that impart specific properties like thermal stability, chemical resistance, and desirable dielectric properties. The introduction of fluorine-containing moieties is a well-established strategy to achieve these goals. The structure of 2-hydroxy-1-fluoro-3-(trifluoromethyl)benzene, obtainable from its benzyloxy-protected precursor, makes it a candidate for the synthesis of novel poly(arylene ether)s with tailored characteristics.

The presence of both a fluoro and a trifluoromethyl group on the aromatic ring is expected to significantly influence the properties of the resulting polymer. The strong electron-withdrawing nature of these substituents can enhance the thermal and oxidative stability of the polymer backbone. Furthermore, the introduction of bulky trifluoromethyl groups can disrupt polymer chain packing, leading to amorphous materials with increased solubility and lower dielectric constants.

Research into fluorinated poly(arylene ether ketones) has demonstrated that the incorporation of trifluoromethyl and trifluoromethoxy groups can lead to polymers with excellent thermal and mechanical properties, as well as low dielectric constants. tandfonline.com For instance, polymers containing these groups have been reported to exhibit glass transition temperatures (Tg) well above 200°C and 5% weight loss temperatures (Td5%) exceeding 520°C. tandfonline.com The presence of fluorine also enhances hydrophobicity and can reduce water absorption in the final material. tandfonline.com

The properties of such polymers can be fine-tuned by copolymerizing the fluorinated monomer with other bisphenols, allowing for precise control over the final material's characteristics. This approach enables the creation of materials optimized for specific applications, such as insulators in microelectronics or components in the aerospace industry.

Table 1: Potential Properties of Poly(arylene ether)s Derived from 2-hydroxy-1-fluoro-3-(trifluoromethyl)benzene

| Property | Expected Influence of Fluoro and Trifluoromethyl Groups |

| Thermal Stability | Increased due to the high bond strength of C-F bonds. |

| Solubility | Improved due to decreased chain packing from the bulky CF3 group. |

| Dielectric Constant | Lowered due to the introduction of fluorine and increased free volume. |

| Water Absorption | Reduced, leading to enhanced hydrophobicity. |

| Mechanical Strength | Potentially high, characteristic of poly(arylene ether)s. |

Applications in Liquid Crystal Synthesis and Mesophase Behavior Studies

The field of liquid crystals is another area where the unique properties of fluorinated compounds are extensively utilized. The introduction of fluorine atoms into a liquid crystal molecule can significantly alter its mesophase behavior, clearing points, and dielectric anisotropy. nih.govbiointerfaceresearch.com The core structure of 2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene, after modification, is a promising candidate for the synthesis of novel liquid crystalline materials.

The presence and position of fluoro and trifluoromethyl substituents on the aromatic core can have a profound impact on the resulting liquid crystal's properties. Lateral fluoro substituents have been shown to influence the stability of smectic phases and can reduce melting points. biointerfaceresearch.comresearchgate.net The trifluoromethyl group, with its strong dipole moment, can significantly affect the dielectric anisotropy of the molecule, which is a critical parameter for display applications. mdpi.com

The synthesis of liquid crystals often involves the esterification of a phenolic core with various aromatic carboxylic acids containing different terminal alkyl or alkoxy chains. In this context, 2-hydroxy-1-fluoro-3-(trifluoromethyl)benzene could serve as a key building block. The length of the terminal alkoxy chains is a crucial factor in determining the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable. nih.govresearchgate.net

Studies on Schiff base liquid crystals have shown that the presence of fluoro substituents can enhance the mesomorphic range compared to their non-fluorinated analogues. nih.gov For example, difluoro-substituted compounds have exhibited a significantly wider temperature range for their liquid crystalline phases. nih.gov This highlights the potential for creating robust liquid crystal materials by incorporating the 2-fluoro-3-(trifluoromethyl)phenyl moiety.

Table 2: Influence of Substituents on Liquid Crystal Properties

| Substituent | General Effect on Mesophase Behavior |

| Lateral Fluoro Group | Can lower melting points and influence smectic phase stability. biointerfaceresearch.comresearchgate.net |

| Trifluoromethyl Group | Affects dielectric anisotropy and can influence mesophase type. mdpi.com |

| Terminal Alkoxy Chain Length | A primary determinant of mesophase type and thermal stability. nih.govresearchgate.net |

Advanced Analytical Techniques for Structural and Mechanistic Elucidation

High-Resolution NMR Spectroscopy for Complex Structural Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For 2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the molecular framework. While specific experimental spectra for this exact compound are not publicly available, expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds. beilstein-journals.orgrsc.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three different types of protons: the benzylic methylene protons (O-CH₂), the monosubstituted benzyl (B1604629) ring protons, and the trisubstituted fluoro/trifluoromethyl-benzene ring protons. The benzylic protons would likely appear as a singlet around 5.0-5.3 ppm. The five protons of the benzyl group would resonate in the aromatic region (typically 7.3-7.5 ppm). The three protons on the other aromatic ring would also appear in this region, but their chemical shifts and multiplicities would be influenced by the strong electron-withdrawing effects of the fluorine and trifluoromethyl groups, and coupling to the ¹⁹F nucleus would introduce additional splitting.

¹³C NMR: The ¹³C NMR spectrum would provide information on all fourteen carbon atoms in the molecule. The trifluoromethyl (CF₃) carbon signal is characteristically split into a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), typically appearing around 120-125 ppm with a large coupling constant (approx. 270-280 Hz). beilstein-journals.org The carbons of the fluorinated benzene (B151609) ring would show complex splitting patterns due to one, two, and three-bond couplings to both the ring fluorine and the CF₃ group. The benzylic carbon (O-CH₂) would likely appear around 70-75 ppm.

¹⁹F NMR: As a fluorinated molecule, ¹⁹F NMR is an exceptionally powerful and sensitive tool for its characterization. biophysics.orgoxinst.comscholaris.ca The spectrum is expected to show two distinct signals: one for the single fluorine atom attached to the aromatic ring and one for the trifluoromethyl group. The CF₃ group would likely appear as a singlet around -60 to -65 ppm (relative to CFCl₃). The single fluorine atom's resonance would be further downfield and would likely be a multiplet due to coupling with nearby aromatic protons and potentially a smaller four-bond coupling to the CF₃ group.

Table 1: Predicted ¹H and ¹⁹F NMR Spectral Data for 2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~ 7.5-7.3 | Multiplet | 5H, Phenyl group |

| ¹H | ~ 7.3-7.0 | Multiplet | 3H, Fluoro(trifluoromethyl)phenyl group |

| ¹H | ~ 5.2 | Singlet | 2H, -OCH₂- |

| ¹⁹F | ~ -63 | Singlet | 3F, -CF₃ |

| ¹⁹F | ~ -110 to -140 | Multiplet | 1F, Ar-F |

Table 2: Predicted ¹³C NMR Spectral Data for 2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene

| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Coupling to F) | Assignment |

| ~ 155 | Doublet (¹JCF) | C1-F |

| ~ 140 | Quartet (²JCF) | C3-CF₃ |

| ~ 136 | Singlet | C-ipso (benzyl) |

| ~ 130-127 | Multiple signals | Phenyl group & Fluoro(trifluoromethyl)phenyl group |

| ~ 123 | Quartet (¹JCF ≈ 274 Hz) | -CF₃ |

| ~ 118 | Doublet (²JCF) | C2-O |

| ~ 75 | Singlet | -OCH₂- |

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei. st-andrews.ac.uk

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. It would clearly show the connectivity between the adjacent protons on the benzyl ring and also the connectivity between the three protons on the trisubstituted ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the carbon signals for all C-H groups, such as those in the two aromatic rings and the benzylic methylene group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons. A NOESY spectrum could show correlations between the benzylic methylene protons and the proton at the H-4 position on the fluorinated ring, confirming their spatial closeness and helping to define the molecule's preferred conformation in solution.

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different molecules in a mixture based on their translational diffusion coefficients, which are related to molecular size and shape. researchgate.netacs.org For a pure sample of 2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene, all proton (or fluorine) signals should align to the same diffusion coefficient, providing a powerful method to confirm the signals all belong to a single species. nih.govresearchgate.net This technique is particularly valuable for assessing sample purity without physical separation. Furthermore, if the molecule were to form aggregates or participate in complex formation in solution, DOSY could detect this by revealing changes in the measured diffusion coefficient.

In situ or real-time NMR monitoring allows chemists to observe a reaction as it happens inside the NMR tube. Given the high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus, ¹⁹F NMR is an ideal tool for monitoring the synthesis of 2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene. nih.govresearchgate.net By acquiring spectra at regular intervals, one could track the consumption of a fluorinated starting material (e.g., 2-fluoro-3-(trifluoromethyl)phenol) and the simultaneous formation of the benzyloxy ether product. This approach provides valuable kinetic data, helps in the identification of transient intermediates or byproducts, and enables rapid optimization of reaction conditions such as temperature, catalyst loading, or reaction time.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The calculated exact mass for 2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene (C₁₄H₁₀F₄O) is 282.0668 g/mol . An HRMS measurement confirming this mass to within a few parts per million would provide unequivocal evidence for this molecular formula.

In addition to accurate mass, MS analysis reveals characteristic fragmentation patterns upon ionization. For this molecule, common fragmentation pathways would include:

Benzylic Cleavage: Cleavage of the C-O bond adjacent to the benzyl group is highly probable, leading to the formation of a stable tropylium cation at a mass-to-charge ratio (m/z) of 91. whitman.edu This is often a dominant peak in the mass spectra of benzyl ethers.

Loss of the Phenyl Ring: Fragmentation of the fluorinated aromatic portion could also occur, though the tropylium ion is typically more prominent. docbrown.info

Parent Ion: A strong molecular ion peak ([M]⁺) at m/z 282 would be expected due to the stability of the aromatic systems. youtube.com

Table 3: Predicted HRMS Data and Major Fragments for 2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene

| Formula | Calculated Mass (m/z) | Description |

| [C₁₄H₁₀F₄O]⁺ | 282.0668 | Molecular Ion ([M]⁺) |

| [C₇H₇]⁺ | 91.0548 | Tropylium ion (from benzylic cleavage) |

| [C₇H₃F₄O]⁺ | 191.0119 | Fragment from loss of benzyl radical |

X-ray Crystallography for Solid-State Structure Determination